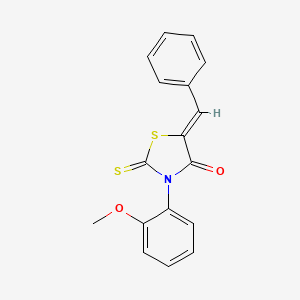

(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one" is a member of the thiazolidinone class of compounds, which are known for their diverse biological activities. This particular compound features a benzylidene moiety attached to the thiazolidinone ring, which may contribute to its chemical reactivity and potential biological properties.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives has been explored in various studies. For instance, the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution has been shown to yield a range of compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. The interconversion routes of these reactions are discussed, and the structures of the synthesized compounds are confirmed by microanalytical and spectral data . This suggests that similar synthetic routes could be applicable to the synthesis of "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one."

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been extensively studied. In particular, supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have been analyzed, revealing that these compounds form hydrogen-bonded dimers, chains of rings, and sheets. The wide C-C-C angle at the methine carbon atom linking the two rings is a notable feature. Hydrogen bonding and C-H...pi(arene) interactions play a significant role in the molecular assembly of these compounds . This information can be extrapolated to infer the potential molecular interactions of "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one."

Chemical Reactions Analysis

Thiazolidinone derivatives are known to undergo various chemical reactions. For example, 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones have been shown to react with o-aminobenzenethiol and other thiols in the presence of triethylamine, leading to the formation of adducts and subsequent thermal cyclization or dissociation under certain conditions. Oxidation reactions have also been observed to yield dehydro-compounds . These reactions highlight the reactivity of the thiazolidinone core and suggest possible chemical transformations for "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one."

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one" are not detailed in the provided papers, the properties of similar compounds can provide insights. The solubility, melting points, and stability of thiazolidinone derivatives can be influenced by their molecular structure, particularly the substituents on the thiazolidinone ring. The presence of hydrogen bond donors and acceptors, as well as the potential for pi-stacking interactions, can affect the compound's physical state and reactivity .

Biological Activity

The biological activities of thiazolidinone derivatives have been a subject of interest in various studies. For instance, a series of 5-(het)arylidene-3-[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-ones were synthesized and evaluated for their antitumor and anti-inflammatory activities. Some of these compounds were found to exceed the known comparison drugs in their action . This suggests that "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one" could also possess significant biological properties, warranting further investigation.

Applications De Recherche Scientifique

Crystal Structure and Theoretical Analysis

- Crystal Structure and Computational Studies : The compound "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one" has been characterized through X-ray single crystal diffraction, NMR spectra, and theoretical investigations using HF and DFT levels of theory. This detailed analysis provides insights into the molecular structure and intermolecular interactions, emphasizing its non-planar structure and intra- and intermolecular contacts (Khelloul et al., 2016).

Supramolecular Structures

- Hydrogen-Bonded Structures : Research on similar compounds, including "(Z)-5-benzylidene-2-thioxothiazolidin-4-one," reveals the formation of hydrogen-bonded dimers, chains of rings, and sheets in their crystal structures. This study contributes to understanding the supramolecular structures formed by these compounds (Delgado et al., 2005).

Inhibitory Effects on Tyrosinase

- Inhibition of Tyrosinase Activity : A study on a similar compound demonstrated its potent inhibitory effect on tyrosinase in yacon. This suggests potential applications in fields where tyrosinase inhibition is relevant, such as in the treatment of certain skin conditions or in food preservation (Lingjuan et al., 2012).

Nonlinear Optical Properties

- Nonlinear Optical (NLO) Activity : Research into the nonlinear optical properties of these compounds, particularly through experimental and theoretical studies, reveals their potential in optoelectronic and optical devices. The investigation includes geometry optimization, molecular orbital energies, and hyperpolarizability calculations (Bensafi et al., 2021).

Antimicrobial Activity

- Antimicrobial Properties : Several studies have highlighted the antimicrobial properties of compounds similar to "(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one." These compounds show activity against various microorganisms, indicating their potential as antimicrobial agents (Frolov et al., 2017).

Synthesis Techniques

- Synthesis Under Microwave Irradiation : Research on the synthesis of similar compounds shows that microwave irradiation can be a clean and efficient method for their preparation. This technique could offer a more sustainable and rapid synthesis approach for these compounds (Yang & Yang, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5Z)-5-benzylidene-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S2/c1-20-14-10-6-5-9-13(14)18-16(19)15(22-17(18)21)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNHFTNMQITAFU-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)

![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)